6-Bromo-7-fluoro-5-iodo-1H-indazole 6-Bromo-7-fluoro-5-iodo-1H-indazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13844762
InChI: InChI=1S/C7H3BrFIN2/c8-5-4(10)1-3-2-11-12-7(3)6(5)9/h1-2H,(H,11,12)
SMILES: C1=C2C=NNC2=C(C(=C1I)Br)F
Molecular Formula: C7H3BrFIN2
Molecular Weight: 340.92 g/mol

6-Bromo-7-fluoro-5-iodo-1H-indazole

CAS No.:

Cat. No.: VC13844762

Molecular Formula: C7H3BrFIN2

Molecular Weight: 340.92 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-7-fluoro-5-iodo-1H-indazole -

Specification

Molecular Formula C7H3BrFIN2
Molecular Weight 340.92 g/mol
IUPAC Name 6-bromo-7-fluoro-5-iodo-1H-indazole
Standard InChI InChI=1S/C7H3BrFIN2/c8-5-4(10)1-3-2-11-12-7(3)6(5)9/h1-2H,(H,11,12)
Standard InChI Key GAQHFHVKAGRVJE-UHFFFAOYSA-N
SMILES C1=C2C=NNC2=C(C(=C1I)Br)F
Canonical SMILES C1=C2C=NNC2=C(C(=C1I)Br)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Identification

The compound’s IUPAC name, 6-bromo-7-fluoro-5-iodo-1H-indazole, reflects its substitution pattern on the indazole core . Key identifiers include:

PropertyValueSource
Molecular FormulaC7H3BrFIN2\text{C}_7\text{H}_3\text{BrFIN}_2
Molecular Weight340.92 g/mol
CAS Number2555019-46-8
SMILESC1=C2C=NNC2=C(C(=C1I)Br)F
InChI KeyGAQHFHVKAGRVJE-UHFFFAOYSA-N

The SMILES string encodes a bicyclic structure with nitrogen at positions 1 and 2, flanked by halogens at positions 5 (iodo), 6 (bromo), and 7 (fluoro) .

Structural Analysis

The indazole scaffold consists of a benzene ring fused to a pyrazole ring. Substituent electronegativities and steric effects influence the compound’s reactivity:

  • Iodo (C5): Enhances electrophilicity and participates in Suzuki-Miyaura cross-coupling reactions .

  • Bromo (C6): A versatile leaving group for nucleophilic substitutions .

  • Fluoro (C7): Increases metabolic stability and lipophilicity .

XLogP3-AA, a measure of lipophilicity, is computed as 3.0, suggesting moderate hydrophobic character . The planar geometry, confirmed by 3D conformer models , facilitates π-π stacking in supramolecular assemblies.

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis of 6-bromo-7-fluoro-5-iodo-1H-indazole is documented, analogous methods for halogenated indazoles provide insights:

  • Halogenation of Indazole Precursors: Sequential halogenation using KI\text{KI}, CuI\text{CuI}, and N,N-dimethylethylenediamine\text{N,N-dimethylethylenediamine} in 1,4-dioxane under reflux .

  • Cross-Coupling Reactions: Palladium-catalyzed couplings to introduce iodine post-bromination .

A hypothetical pathway involves:

  • Fluorination of 5-iodoindazole using Selectfluor\text{Selectfluor} at C7.

  • Bromination via NBS\text{NBS} (N-bromosuccinimide) at C6.

Yield optimization (e.g., 85% for 6-iodo-1H-indazole ) highlights the challenges of multi-halogenation.

Purification and Quality Control

Suppliers report purity ≥97%, achieved through recrystallization in acetonitrile . Analytical methods include:

  • HPLC: Retention time matching against standards.

  • NMR: 19F^{19}\text{F} and 1H^{1}\text{H} spectra to confirm substituent positions .

Physicochemical Properties

Thermodynamic and Spectral Data

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
Density2.31 g/cm³ (estimated)
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors2 (pyrazole nitrogens)

The compound’s low rotatable bond count (0) and high halogen content contribute to its crystalline solid state .

Solubility and Stability

  • Solubility: Poor in water; soluble in DMSO, DMF, and 1,4-dioxane .

  • Stability: Sensitive to UV light due to C-I bond lability. Storage recommendations include amber vials at -20°C .

Applications in Research

Pharmaceutical Development

Indazole derivatives are explored as kinase inhibitors and anticancer agents. The trifluoro-bromo-iodo motif may enhance target binding via halogen bonding .

Materials Science

Halogen-rich aromatics serve as precursors for organic semiconductors. The iodine atom enables conductive polymer synthesis through Sonogashira couplings .

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